N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
Description
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c1-6-2-10(17-20-6)13(18)16-11-5-19-12-4-9(15)8(14)3-7(11)12/h2-4,11H,5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORTEPOTUSPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2COC3=CC(=C(C=C23)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring is synthesized through cyclization reactions, often involving bromination and fluorination steps to introduce the respective substituents.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.
Coupling Reactions: The benzofuran and oxazole rings are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Adjusting reaction conditions for larger-scale production.
Purification Techniques: Utilizing chromatography, recrystallization, or other purification methods to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide: Lacks the fluorine substituent.
N-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide: Lacks the bromine substituent.
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the oxazole ring.
Uniqueness
The presence of both bromine and fluorine substituents, along with the specific arrangement of the benzofuran and oxazole rings, gives N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide unique chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
